molecular formula C16H22Cl2N2O2 B7152473 N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide

N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide

Cat. No.: B7152473
M. Wt: 345.3 g/mol
InChI Key: BBPPTNMRVLSBLU-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, a hydroxycyclopentyl group, and a propanamide backbone

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-10(20(2)9-11-4-3-5-15(11)21)16(22)19-14-8-12(17)6-7-13(14)18/h6-8,10-11,15,21H,3-5,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPPTNMRVLSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)N(C)CC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 2,5-dichlorophenylamine: This can be achieved through the chlorination of aniline.

    Formation of the hydroxycyclopentyl intermediate: This involves the hydroxylation of cyclopentane.

    Coupling reaction: The 2,5-dichlorophenylamine is then coupled with the hydroxycyclopentyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Amidation: The final step involves the amidation reaction to form the propanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide
  • N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclohexyl)methyl-methylamino]propanamide
  • N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-ethylamino]propanamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide is unique due to the specific positioning of the dichlorophenyl and hydroxycyclopentyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

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